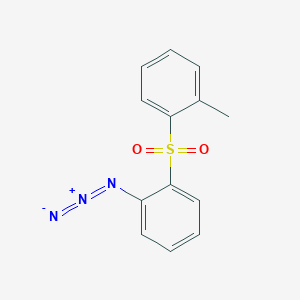
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene is a chemical compound that belongs to the class of azides and sulfonyl compounds It is characterized by the presence of an azido group (-N₃) and a sulfonyl group (-SO₂) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonylation: Introduction of the sulfonyl group to the benzene ring.
Azidation: Conversion of the amine group to an azido group using reagents such as sodium azide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.
Analyse Des Réactions Chimiques
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation, although this is less common.
Common reagents used in these reactions include sodium azide for azidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for the attachment of the compound to biomolecules, facilitating studies in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene involves its ability to undergo click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions and proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring . This mechanism is widely used in bioconjugation and materials science due to its efficiency and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene include other azido-substituted benzene derivatives and sulfonyl-substituted benzene derivatives. For example:
1-Azido-2-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
2-(2-Methylbenzene-1-sulfonyl)benzene: Lacks the azido group, limiting its use in click chemistry.
The uniqueness of this compound lies in the combination of both azido and sulfonyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
61174-43-4 |
|---|---|
Formule moléculaire |
C13H11N3O2S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
1-(2-azidophenyl)sulfonyl-2-methylbenzene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-6-2-4-8-12(10)19(17,18)13-9-5-3-7-11(13)15-16-14/h2-9H,1H3 |
Clé InChI |
QUWMVQYPNBFVSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
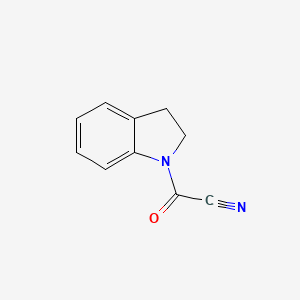
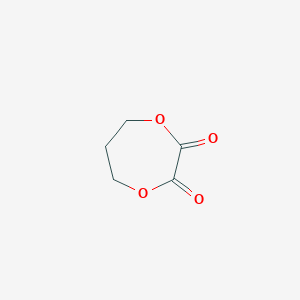

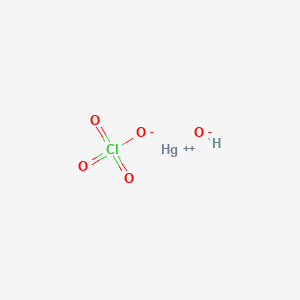
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
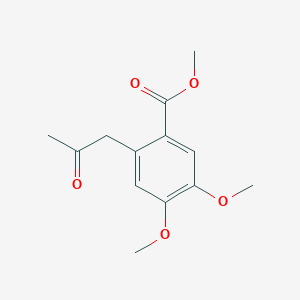


![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
